molecular formula C6H9IN2O B2486747 (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol CAS No. 2101197-31-1

(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol

Cat. No.: B2486747
CAS No.: 2101197-31-1
M. Wt: 252.055
InChI Key: VFBVSHQADUQGGO-UHFFFAOYSA-N
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Description

(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C6H9IN2O and a molecular weight of 252.05 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an iodine atom and an ethyl group on the pyrazole ring, along with a methanol group, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol typically involves the iodination of a pyrazole derivative followed by the introduction of an ethyl group and a methanol group. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and alkyl halides.

Major Products Formed

Scientific Research Applications

(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the iodine atom and the pyrazole ring can enhance its binding affinity to these targets, leading to potential therapeutic effects. The exact pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    (1-Ethyl-4-chloro-1H-pyrazol-5-yl)methanol: Similar structure but with a chlorine atom instead of iodine.

    (1-Ethyl-4-bromo-1H-pyrazol-5-yl)methanol: Similar structure but with a bromine atom instead of iodine.

    (1-Ethyl-4-fluoro-1H-pyrazol-5-yl)methanol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and binding properties. This can result in different biological activities and chemical reactivities, making it a valuable compound for research and development .

Properties

IUPAC Name

(2-ethyl-4-iodopyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c1-2-9-6(4-10)5(7)3-8-9/h3,10H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBVSHQADUQGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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